molecular formula C24H18N2O B14118841 4,4'-(Dibenzofuran-2,8-diyl) dianiline

4,4'-(Dibenzofuran-2,8-diyl) dianiline

Cat. No.: B14118841
M. Wt: 350.4 g/mol
InChI Key: REAGXULQJRHTNR-UHFFFAOYSA-N
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Description

4,4’-(Dibenzofuran-2,8-diyl) dianiline is an organic compound with the molecular formula C24H18N2O. It is characterized by the presence of a dibenzofuran core linked to two aniline groups at the 2 and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Dibenzofuran-2,8-diyl) dianiline typically involves the reaction of dibenzofuran with aniline under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where dibenzofuran is reacted with aniline in the presence of a palladium catalyst and a base. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4,4’-(Dibenzofuran-2,8-diyl) dianiline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Dibenzofuran-2,8-diyl) dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and substituted aromatic compounds .

Scientific Research Applications

4,4’-(Dibenzofuran-2,8-diyl) dianiline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4’-(Dibenzofuran-2,8-diyl) dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Dibenzofuran-2,8-diyl) dianiline is unique due to its dibenzofuran core, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for applications that require specific interactions and stability .

Properties

Molecular Formula

C24H18N2O

Molecular Weight

350.4 g/mol

IUPAC Name

4-[8-(4-aminophenyl)dibenzofuran-2-yl]aniline

InChI

InChI=1S/C24H18N2O/c25-19-7-1-15(2-8-19)17-5-11-23-21(13-17)22-14-18(6-12-24(22)27-23)16-3-9-20(26)10-4-16/h1-14H,25-26H2

InChI Key

REAGXULQJRHTNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C5=CC=C(C=C5)N)N

Origin of Product

United States

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